molecular formula C27H25NO7S3 B11186354 dimethyl 2-{6-methoxy-1-[(3-methoxyphenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-{6-methoxy-1-[(3-methoxyphenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11186354
M. Wt: 571.7 g/mol
InChI Key: LSCDURLQKXAUSM-UHFFFAOYSA-N
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Description

4,5-DIMETHYL 2-[6-METHOXY-1-(3-METHOXYBENZOYL)-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, dimethyl, and sulfanyl groups

Preparation Methods

The synthesis of 4,5-DIMETHYL 2-[6-METHOXY-1-(3-METHOXYBENZOYL)-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of the core tetrahydroquinoline structure, followed by the introduction of the methoxy and dimethyl groups. The final steps involve the formation of the dithiole and dicarboxylate groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5-DIMETHYL 2-[6-METHOXY-1-(3-METHOXYBENZOYL)-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfanyl group may interact with thiol-containing enzymes, while the methoxy and dimethyl groups can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other tetrahydroquinoline derivatives and dithiole-containing molecules. Compared to these compounds, 4,5-DIMETHYL 2-[6-METHOXY-1-(3-METHOXYBENZOYL)-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C27H25NO7S3

Molecular Weight

571.7 g/mol

IUPAC Name

dimethyl 2-[6-methoxy-1-(3-methoxybenzoyl)-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C27H25NO7S3/c1-27(2)22(36)19(26-37-20(24(30)34-5)21(38-26)25(31)35-6)17-13-16(33-4)10-11-18(17)28(27)23(29)14-8-7-9-15(12-14)32-3/h7-13H,1-6H3

InChI Key

LSCDURLQKXAUSM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C4=CC(=CC=C4)OC)C=CC(=C3)OC)C

Origin of Product

United States

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